3-(2-Isopropylphenoxy)azetidine

Descripción general

Descripción

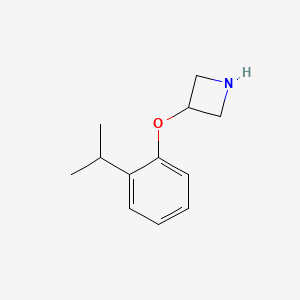

3-(2-Isopropylphenoxy)azetidine is a synthetic organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It has gained significant attention in recent years due to its unique properties and potential implications in various fields of research and industry.

Synthesis Analysis

The synthesis of azetidines, such as 3-(2-Isopropylphenoxy)azetidine, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

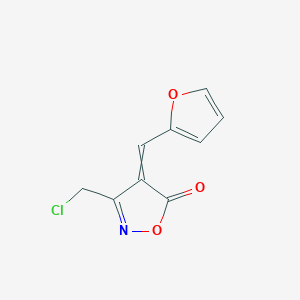

The molecular structure of 3-(2-Isopropylphenoxy)azetidine is characterized by a four-membered azetidine ring attached to a phenyl ring through an oxygen atom . The phenyl ring carries an isopropyl group .Chemical Reactions Analysis

Azetidines, including 3-(2-Isopropylphenoxy)azetidine, can undergo a variety of chemical reactions. One notable reaction is the visible-light-mediated intermolecular aza Paternò–Büchi reaction . This reaction involves the [2+2] photocycloaddition of an imine and an alkene, which is a powerful method for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis

3-(2-Isopropylphenoxy)azetidine is a synthetic organic compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Azetidines in Natural Products and Synthesis : Azetidine is a four-membered nitrogen heterocycle, notable in various natural products and compounds of biological importance. Azetidin-3-ones, a structural isomer of azetidines, though not found in nature, serve as versatile substrates for the synthesis of functionalized azetidines (Ye, He, & Zhang, 2011).

Pharmaceutical and Medicinal Chemistry

Antioxidant Activity of Azetidine Derivatives : Schiff bases and azetidines derived from phenyl urea exhibit moderate to significant antioxidant effects, highlighting their potential in medicinal chemistry (Nagavolu et al., 2017).

Azetidines in Pharmacology : Azetidines display a range of pharmacological activities including anticancer, antibacterial, antimicrobial, and other central nervous system disorders. Their molecular rigidity and chemical properties make them valuable scaffolds in drug research (Parmar et al., 2021).

Neuroprotective Effects of Azetidine Derivatives : The azetidine derivative KHG26792 has been found to protect against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, suggesting potential therapeutic applications for diseases related to activated microglia (Kim et al., 2015).

Biochemistry and Enzymatic Studies

Role in Protein Synthesis and Ion Transport : Azetidine 2-carboxylic acid, an analog of proline, has been used to study the relationship between protein synthesis and ion transport, providing insights into the biochemistry of azetidines (Pitman et al., 1977).

Azetidine Derivatives in Enzymatic Dehydrogenation : The enzymatic dehydrogenation of isoleucine to form 3-ethylidene-L-azetidine-2-carboxylic acid involves the antiperiplanar elimination of hydrogen atoms, demonstrating the biochemical significance of azetidine derivatives (Hill et al., 1981).

Synthetic Chemistry

Synthesis of Azetidine Iminosugars : The synthesis of polyhydroxylated azetidine iminosugars from d-glucose, exhibiting significant inhibitory activity against amyloglucosidase, highlights the versatility of azetidines in synthetic chemistry (Lawande et al., 2015).

Synthetic Strategies and Functionalization : Recent developments in synthetic strategies towards functionalized azetidines demonstrate their potential in catalytic processes and as substrates for ring-opening and expansion reactions (Mehra et al., 2017).

Direcciones Futuras

Azetidines, including 3-(2-Isopropylphenoxy)azetidine, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . Future research directions may include further exploration of the synthesis and reactivity of azetidines, as well as their application in medicinal chemistry .

Mecanismo De Acción

Mode of Action

3-(2-Isopropylphenoxy)azetidine is a type of azetidine, which is a class of organic compounds characterized by a saturated four-membered ring containing three carbon atoms and one nitrogen atom . The mode of action of azetidines generally involves the formation of polyamines through anionic and cationic ring-opening polymerization . .

Biochemical Pathways

Azetidines are known to be involved in the synthesis of polyamines through anionic and cationic ring-opening polymerization . Polyamines play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis .

Propiedades

IUPAC Name |

3-(2-propan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(2)11-5-3-4-6-12(11)14-10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPUBUXWAWHDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Isopropylphenoxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392343.png)

![5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392346.png)

![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)

![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)

![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)

![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)

![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)

![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)